(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide
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Overview
Description
The compound “(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide” is a synthetic organic molecule that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide” typically involves multi-step organic reactions. The starting materials may include indole derivatives, benzyl halides, and substituted anilines. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Benzylation: The indole core can be benzylated using benzyl halides in the presence of a base.
Amidation: The final step involves the formation of the amide bond between the indole derivative and the substituted aniline, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound “(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide” can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO₄.
Reduction: Reagents like LiAlH₄ or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or organometallic reagents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential therapeutic agent for diseases where indole derivatives have shown efficacy.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels. The molecular targets may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to neurotransmitter receptors or hormone receptors.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-3-acetic acid: A metabolite of melatonin.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
The uniqueness of “(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide” lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C27H22ClN3O |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
(E)-3-(1-benzyl-2-methylindol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C27H22ClN3O/c1-18-12-13-22(28)15-25(18)30-27(32)21(16-29)14-24-19(2)31(17-20-8-4-3-5-9-20)26-11-7-6-10-23(24)26/h3-15H,17H2,1-2H3,(H,30,32)/b21-14+ |
InChI Key |
OUQYAJJSQSEPOR-KGENOOAVSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)/C#N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)C#N |
Origin of Product |
United States |
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